2-Oxo-1,3-dithiolane-4-carboxylic acid
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Overview
Description
2-Oxo-1,3-dithiolane-4-carboxylic acid, also known as asparagusic acid, is an organosulfur compound with the molecular formula C₄H₆O₂S₂. It is characterized by a heterocyclic disulfide functional group (1,2-dithiolane) with a carboxylic acid side chain. This compound is naturally found in asparagus and is believed to be the metabolic precursor to odorous sulfur compounds responsible for the distinctive smell of urine after consuming asparagus .
Preparation Methods
Synthetic Routes and Reaction Conditions: A convenient synthesis of 2-Oxo-1,3-dithiolane-4-carboxylic acid has been developed from commercially available diethyl malonate derivatives. The process involves treating diethyl bis(hydroxymethyl)malonate with hydroiodic acid to yield β,β’-diiodoisobutyric acid after decarboxylation and ester hydrolysis. The reduced form, dihydroasparagusic acid, is produced by sequential reaction with sodium trithiocarbonate and sulfuric acid. Subsequent oxidation with hot dimethyl sulfoxide yields the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, involving similar reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,3-dithiolane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hot dimethyl sulfoxide is used to oxidize dihydroasparagusic acid to this compound.
Reduction: Sodium trithiocarbonate and sulfuric acid are used to reduce intermediates during synthesis.
Major Products: The major product formed from these reactions is this compound itself, along with its reduced form, dihydroasparagusic acid.
Scientific Research Applications
2-Oxo-1,3-dithiolane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its role in the metabolic pathways of asparagus and its impact on the odor of urine.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-dithiolane-4-carboxylic acid involves its interaction with thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis. The compound’s 1,2-dithiolane moiety is believed to interact with the enzyme, potentially inhibiting its activity. This inhibition can disrupt the reduction of thioredoxin, leading to an imbalance in cellular redox states .
Comparison with Similar Compounds
2-Oxo-1,3-dithiolane-4-carboxylic acid is similar to lipoic acid, as both possess a 1,2-dithiolane ring with a carboxylic acid tethered to it. asparagusic acid is unique in its natural occurrence in asparagus and its specific metabolic role. Other similar compounds include:
Lipoic Acid: Used in the citric acid cycle and as an antioxidant.
Dihydroasparagusic Acid: The reduced form of asparagusic acid, involved in similar metabolic pathways.
Properties
CAS No. |
66009-18-5 |
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Molecular Formula |
C4H4O3S2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
2-oxo-1,3-dithiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H4O3S2/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6) |
InChI Key |
AQIPJLZZICVTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=O)S1)C(=O)O |
Origin of Product |
United States |
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